molecular formula C9H15N2O3P B13689995 Diethyl (2-Amino-3-pyridyl)phosphonate

Diethyl (2-Amino-3-pyridyl)phosphonate

Cat. No.: B13689995
M. Wt: 230.20 g/mol
InChI Key: SBXVAECANUICLL-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-3-pyridyl)phosphonate is a valuable organophosphorus compound that serves as a key synthetic intermediate in the construction of complex molecules for pharmaceutical and materials science research. As part of the important class of pyridine phosphonates, this compound is characterized by a pentavalent phosphorus group directly attached to the pyridine ring, making it a versatile building block for further functionalization . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions and as a precursor in multi-component reactions to generate more complex heterocyclic scaffolds . Phosphorus(V)-substituted heterocycles, such as this one, are of great interest in medicinal chemistry due to their wide range of biological activities. Related pyridine phosphonates have been investigated for the design of anticancer agents, antidiabetic drugs, human glucokinase activators, and NMDA receptor antagonists . The presence of both the phosphonate group and the amino group on the pyridine ring offers two distinct sites for chemical modification, allowing researchers to create diverse libraries of compounds for drug discovery and high-throughput screening. From a synthetic chemistry perspective, the phosphonate group can act as a stabilizing group for carbanions in reactions such as the Horner-Wadsworth-Emmons olefination, enabling the synthesis of various alkenes . The compound can be synthesized via methodologies like the Michaelis–Nylen phosphonylation, which involves the nucleophilic attack of a lithium dialkylphosphonate on a pyridinium salt . This product is intended for research and development purposes only. It is not approved for use in humans or animals as a drug, cosmetic, or for any other application. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H15N2O3P

Molecular Weight

230.20 g/mol

IUPAC Name

3-diethoxyphosphorylpyridin-2-amine

InChI

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

SBXVAECANUICLL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(N=CC=C1)N)OCC

Origin of Product

United States

Preparation Methods

Michaelis–Arbuzov Reaction-Based Strategies

The Michaelis–Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters, including α-aminophosphonates like Diethyl (2-Amino-3-pyridyl)phosphonate. This reaction typically involves the nucleophilic displacement of alkyl halides by trialkyl phosphites, generating dialkyl phosphonates.

  • General Approach: Triethyl phosphite or diethyl phosphite reacts with halogenated pyridine derivatives or phosphonium salt intermediates under controlled temperatures to form the phosphonate ester. The reaction is often catalyzed or promoted by bases such as 2-iodopyridine or tetraethylammonium chloride to enhance yields and suppress side reactions.

  • Optimization Insights:

    • Using 2-iodopyridine as a base instead of pyridine improves yields significantly (e.g., 60% isolated yield under optimized conditions).
    • Chloride sources such as tetraethylammonium chloride help avoid unidentified side products during substitution steps.
    • Reaction temperatures typically range from room temperature to moderate heating (40–60 °C), with reaction times from 1 to 6 hours depending on substrates and conditions.
  • Mechanistic Notes:
    The reaction proceeds via formation of a phosphonium ion intermediate, which undergoes nucleophilic attack by the deprotonated nucleophile (e.g., amine or alkoxide). The use of 31P NMR spectroscopy has been instrumental in monitoring reaction progress and optimizing conditions.

One-Pot Phosphonium Salt-Mediated Synthesis

A versatile and user-friendly method involves a one-pot procedure where α-ethoxy derivatives of phosphorus analogs of amino acids are converted into phosphonium salts, which then react with nucleophiles such as diethyl phenylphosphonite to yield the target phosphonates.

  • Procedure Summary:

    • The α-ethoxyphosphonate precursor is combined with triphenylphosphonium tetrafluoroborate in dichloromethane at room temperature to form a phosphonium salt intermediate.
    • After solvent removal and drying, the intermediate is treated with a phosphorus nucleophile (e.g., diethyl phenylphosphonite) under mild heating (40–60 °C) to afford the desired product.
  • Yields and Scope:

    • Yields range from moderate to high (53–91%) depending on the substrate and reaction temperature.
    • For example, heating at 40 °C improved yield from 53% to 76% for certain pyridyl derivatives.
    • The method tolerates a variety of substituted amino phosphonates, including pyridyl-substituted analogs, making it applicable for synthesizing this compound derivatives.
  • Advantages:

    • Mild, catalyst-free conditions reduce side reactions.
    • The one-pot nature simplifies purification and scale-up.
    • 31P NMR monitoring allows precise control over reaction progress.

Modular Synthesis via Triflic Anhydride Activation and Arbuzov Reaction

Another approach involves activating phosphonates with triflic anhydride to form phosphonium ions, followed by an Arbuzov reaction promoted by triflate and 2-iodopyridine to yield mixed phosphonate esters.

  • Key Steps:

    • Activation of phosphonate with triflic anhydride to form a reactive phosphonium intermediate.
    • Arbuzov reaction with 2-iodopyridine as a base to produce a mixed phosphonate ester intermediate.
    • Substitution with chloride source (e.g., tetraethylammonium chloride) to form a chlorinated intermediate.
    • Nucleophilic substitution with the deprotonated amine to yield the final α-aminophosphonate.
  • Experimental Findings:

    • Using 2-iodopyridine as the base gave reproducibly high yields compared to pyridine.
    • Triflic anhydride activation is mild and efficient, avoiding harsh conditions.
    • The overall isolated yield was around 60% under optimized conditions.

Solvent and Catalyst Effects on Synthesis

  • Solvent Influence:

    • Solvent-free conditions or aprotic polar solvents like acetonitrile and dimethylformamide are favorable for Michaelis–Arbuzov reactions.
    • Aromatic solvents such as toluene and pyridine strongly inhibit the reaction.
  • Catalyst Usage:

    • Lewis acid catalysts like SiO2-LaCl3·7H2O have been shown to catalyze α-aminophosphonate formation efficiently under microwave irradiation, giving yields up to 97% in related systems.

Summary Table of Key Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes
Michaelis–Arbuzov with 2-iodopyridine base Diethyl phosphite, 2-iodopyridine, tetraethylammonium chloride, mild heating ~60 Mild conditions, 31P NMR monitoring
One-pot phosphonium salt approach α-Ethoxyphosphonate + triphenylphosphonium tetrafluoroborate + diethyl phenylphosphonite, 40–60 °C 53–91 Catalyst-free, mild, scalable
Triflic anhydride activation + Arbuzov Phosphonate + triflic anhydride + 2-iodopyridine + chloride source ~60 Modular, mild, avoids harsh reagents
Kabachnik–Fields multicomponent Amine + aldehyde + diethyl phosphite, acid catalyst, microwave or conventional heating 35–90 Imine formation critical, adaptable to pyridyl substrates
Lewis acid-catalyzed MW-assisted SiO2-LaCl3·7H2O catalyst, microwave irradiation Up to 97 Efficient, solvent-free, catalyst reusable

Chemical Reactions Analysis

Synthetic Pathways and Multicomponent Reactions

Diethyl (2-Amino-3-pyridyl)phosphonate is synthesized via multicomponent reactions (MCRs), such as the Kabachnik–Fields reaction , which involves:

  • Ammonia (or amine derivatives),

  • Carbonyl compounds (aldehydes or ketones),

  • Diethyl phosphite or related phosphonating agents.

For example, α-aminophosphonate intermediates formed in MCRs undergo cyclization to yield pyridinylphosphonates (Scheme 1) . Post-condensation modifications, such as oxidation or nucleophilic substitution , further functionalize the phosphonate group.

Key Example :

  • Reaction of 5-chloro-2-pentanone with ammonia and diethyl phosphonate generates a non-isolable intermediate that cyclizes to form pyrrolidinylphosphonates .

Reactivity of the Amino Group

The 2-amino group participates in:

  • Schiff base formation with aldehydes, enabling access to imine-linked coordination complexes.

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) directed by the amino group’s activating effects.

  • Aza-Michael additions with α,β-unsaturated carbonyl compounds, forming heterocyclic adducts .

Example :

  • Aza-Michael reaction with β-(dimethylamino)vinyl ketone yields 2-thioxopyridin-3-ylphosphonate derivatives .

Phosphonate Group Transformations

The diethyl phosphonate group undergoes:

  • Hydrolysis to phosphonic acids under acidic or basic conditions.

  • Cross-couplings (e.g., Hirao reaction) with aryl halides to form P–C bonds.

  • Radical reactions , such as visible-light-mediated coupling with arylazo sulfones to form arylphosphonates (Scheme 7) .

Computational Insights

DFT studies on analogous pyridinylphosphonates reveal:

  • High electron density at the pyridyl nitrogen and phosphoryl oxygen, facilitating substrate activation in catalysis .

  • Stabilization of transition states via hydrogen bonding between the amino group and reactants .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituents/Functional Groups Key Structural Features Reference
Diethyl (2-amino-3-pyridyl)phosphonate 2-Amino-3-pyridyl, phosphonate Electron-rich pyridine ring with amino group; potential for hydrogen bonding .
Diethyl [2-bromo-3-oxo-3-(coumarin)prop-1-en-1-yl]phosphonate Coumarin, α,β-unsaturated ketone, bromine Conjugated system enhances reactivity in cyclocondensation reactions .
Diethyl (2,2-difluoro-1-imino-2-pyridinyl)phosphonate Difluoro, imino, pyridyl Electron-withdrawing fluorine atoms stabilize imino group; pyridinyl enhances π-stacking .
Diethyl (4-hydroxyphenyl)phosphonate 4-Hydroxyphenyl Phenolic hydroxyl group increases acidity; suitable for antioxidant applications .

Key Observations :

  • Electronic Effects: The amino group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br in , -F in ), which modulate reactivity in Horner-Wadsworth-Emmons reactions .
  • Hydrogen Bonding: The 2-amino-3-pyridyl group offers dual hydrogen-bonding sites (NH₂ and pyridyl N), unlike hydroxyl or imino substituents in analogs .

Key Observations :

  • Reaction Time: Synthesis of pyridinyl phosphonates often requires prolonged reaction times (e.g., 120 h for difluoro-imino derivatives ).
  • Catalysts: Meglumine sulfate has been used for α-aminophosphonates under green conditions , but traditional bases like triethylamine remain common .

Physical and Crystallographic Properties

Compound Name Hydrogen Bonding Network Melting Point/Stability Reference
This compound NH₂ and pyridyl N participate in H-bonding Likely high melting point
Diethyl (1-hydroxy-1-phenylethyl)phosphonate O–H···O=P interactions Stable crystalline structure
Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate Nitro group enhances H-bonding with phosphonate Lower solubility in polar solvents

Key Observations :

  • Crystal Packing: Amino-pyridyl groups may form denser H-bond networks compared to hydroxyl or nitro analogs, influencing solubility .

Key Observations :

  • Pharmacological Potential: Amino-pyridyl phosphonates may exhibit dual bioactivity (e.g., membrane interaction via phosphonate and DNA binding via pyridyl-amino groups), unlike alkyl-phosphonates optimized for lipophilicity .
  • Antioxidant Efficacy: Quinolinone-linked phosphonates show moderate radical scavenging, suggesting that electron-donating groups (e.g., -NH₂) could enhance activity .

Biological Activity

Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a phosphonate functional group. Its molecular formula is C9H14N1O3PC_9H_{14}N_1O_3P. The presence of the amino group on the pyridine ring enhances its reactivity and interaction with various biological targets.

1. Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, compounds synthesized from this base structure have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU-145) cells. In vitro studies demonstrated that these derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AMCF-715Induces apoptosis via caspase activation
Derivative BDU-14510Inhibits cell cycle progression
Derivative CHL-6012Promotes oxidative stress

2. Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The amino group on the pyridine ring plays a crucial role in binding to the active site of acetylcholinesterase, enhancing the compound's efficacy.

Table 2: Acetylcholinesterase Inhibition Potency

CompoundIC50 (µM)Reference
This compound8.5
Standard Drug (Donepezil)5.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted, it acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
  • Induction of Apoptosis : Its derivatives have been shown to activate caspases, which are critical for programmed cell death in cancer cells.
  • Oxidative Stress Induction : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects on cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyridine derivatives with diethyl phosphite under acidic conditions. Various modifications can be made to enhance its biological activity or selectivity for specific targets.

Table 3: Synthesis Pathways for Derivatives

Starting MaterialReaction ConditionsProduct
Pyridine + Diethyl PhosphiteAcidic medium, refluxThis compound
This compound + Halogenated CompoundsNucleophilic substitutionHalogenated derivatives

Case Studies

A notable study evaluated the anticancer effects of a series of this compound derivatives on human leukemia cells. The results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

In another case study focusing on neuroprotective effects, derivatives demonstrated significant inhibition of acetylcholinesterase activity in vitro, suggesting their potential utility in treating Alzheimer's disease.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Diethyl (2-Amino-3-pyridyl)phosphonate?

A widely applicable method involves the Michaelis-Arbuzov reaction , where halogenated precursors (e.g., 2-amino-3-bromopyridine) react with triethyl phosphite under thermal conditions. For example, heating bromoaryl derivatives with triethyl phosphite in acetonitrile at 80°C for 2 hours yields phosphonates (85–90% purity) after column chromatography . Alternative routes include nucleophilic substitution of pyridyl halides with diethyl phosphite in the presence of a base. Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios of reagents.

Advanced: How can reaction conditions be tailored to enhance yield and purity in the synthesis of this compound?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and stabilize intermediates .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) may accelerate halogen displacement in sluggish reactions.
  • Temperature Control : Elevated temperatures (80–100°C) are critical for complete conversion but must avoid decomposition of the amino-pyridyl moiety.
  • Workup Optimization : Sequential extraction with dichloromethane and aqueous phases minimizes byproduct retention. Purity is further enhanced via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H NMR : Signals for ethoxy groups (δ 1.2–1.3 ppm, triplet) and pyridyl protons (δ 6.8–8.5 ppm, multiplet) confirm structure. Coupling between P=O and adjacent protons (e.g., J = 22–24 Hz for CH₂-P) is diagnostic .
  • ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group, with shifts sensitive to substituent electronegativity .
  • IR Spectroscopy : Strong P=O stretching (1230–1250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) validate functional groups.

Advanced: How should researchers resolve discrepancies in NMR data for phosphonate derivatives?

  • Chemical Shift Analysis : Compare observed ³¹P NMR shifts with established ranges (e.g., phosphonates: δ 15–25 ppm; phosphites: δ 120–140 ppm) .
  • Decoupling Experiments : ¹H-³¹P decoupling clarifies splitting patterns (e.g., distinguishing P-OCH₂ from P-C couplings).
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile phosphonate intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic pathways explain the reactivity of this compound in nucleophilic substitutions?

The amino-pyridyl group activates the phosphonate toward nucleophilic attack at the phosphorus center. For example:

  • Phosphonate-Ester Hydrolysis : Under basic conditions, hydroxide ions attack the P=O group, forming a pentavalent intermediate that collapses to release diethyl phosphate .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the pyridyl ring’s directing effects to regioselectively functionalize the phosphonate .

Basic: How is this compound utilized in organic synthesis?

  • Homologation Reactions : Analogous to the Ohira-Bestmann protocol, it serves as a diazo precursor for alkyne synthesis from aldehydes .
  • Ligand Design : The amino-pyridyl moiety chelates metals, enabling applications in catalysis or coordination polymers .

Advanced: What experimental designs assess the stability of this compound under varying conditions?

  • Accelerated Degradation Studies : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor decomposition via HPLC .
  • pH-Dependent Stability : Dissolve in buffered solutions (pH 1–13) and track hydrolysis rates using ³¹P NMR .
  • Long-Term Storage Tests : Store under inert gas (N₂/Ar) at –20°C and periodically analyze purity to establish shelf-life .

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